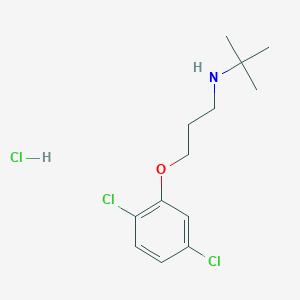
N-(tert-butyl)-3-(2,5-dichlorophenoxy)-1-propanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(2,5-dichlorophenoxy)-1-propanamine hydrochloride is a chemical compound commonly known as propranolol. It belongs to the class of drugs called beta-blockers and is used to treat various conditions such as high blood pressure, angina, and irregular heartbeats. Propranolol works by blocking the effects of adrenaline and other stress hormones on the heart and blood vessels, thereby reducing heart rate and blood pressure.
Mecanismo De Acción
Propranolol works by blocking the beta-adrenergic receptors in the heart and blood vessels, thereby reducing the effects of adrenaline and other stress hormones. This leads to a decrease in heart rate, blood pressure, and oxygen demand by the heart. It also reduces the risk of arrhythmias and improves blood flow to the heart.
Biochemical and Physiological Effects
Propranolol has several biochemical and physiological effects on the body. It reduces the activity of the sympathetic nervous system, which is responsible for the body's "fight or flight" response. It also reduces the release of renin, a hormone that regulates blood pressure. Propranolol has been found to improve the oxygen supply to the heart and reduce the risk of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propranolol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a well-established safety profile and can be administered orally or intravenously. However, propranolol has limitations in lab experiments. It has a short half-life and can be rapidly metabolized by the liver, which can affect its efficacy. It also has non-specific effects on other beta-adrenergic receptors, which can lead to unwanted side effects.
Direcciones Futuras
Propranolol has several potential future directions for research. It has been found to be effective in the treatment of post-traumatic stress disorder (PTSD) and may have potential in the treatment of other anxiety disorders. It has also been found to have anti-tumor effects in some types of cancer and may have potential as an anti-cancer drug. Research is also ongoing to investigate the use of propranolol in the treatment of chronic pain and as a neuroprotective agent in traumatic brain injury.
In conclusion, N-(tert-butyl)-3-(2,5-dichlorophenoxy)-1-propanamine hydrochloride, or propranolol, is a widely used beta-blocker with several therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions make it an important compound for scientific research.
Métodos De Síntesis
Propranolol is synthesized by the reaction of 2,5-dichlorophenol with propylene oxide to form 3-(2,5-dichlorophenoxy)-1-propanol, which is then converted to the corresponding amine using tert-butylamine. The final product is obtained by reacting the amine with hydrochloric acid.
Aplicaciones Científicas De Investigación
Propranolol has been extensively studied for its therapeutic potential in various medical conditions. It has been found to be effective in the treatment of hypertension, angina, and arrhythmias. It is also used in the management of migraine headaches, anxiety disorders, and stage fright.
Propiedades
IUPAC Name |
N-[3-(2,5-dichlorophenoxy)propyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO.ClH/c1-13(2,3)16-7-4-8-17-12-9-10(14)5-6-11(12)15;/h5-6,9,16H,4,7-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPKNNTVIAZKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=C(C=CC(=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-nitrobenzamide](/img/structure/B5039442.png)
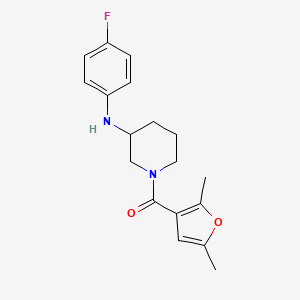
![N-[2-(4-morpholinyl)ethyl]-4-phenoxybutanamide](/img/structure/B5039452.png)
![N-(2-furylmethyl)-2-{3-[3-(2-methyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5039459.png)
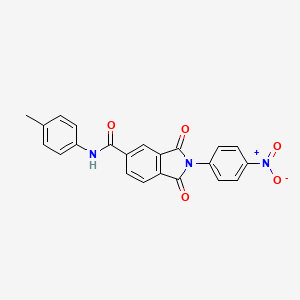
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)
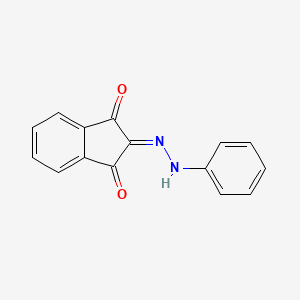
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)
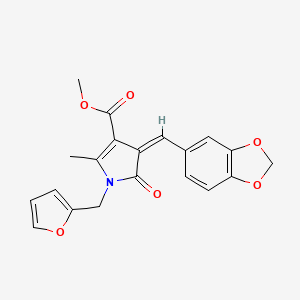
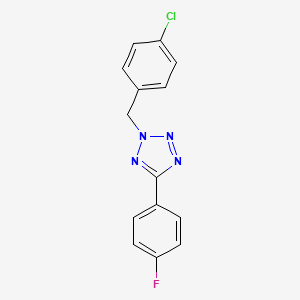


![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5039505.png)
![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)